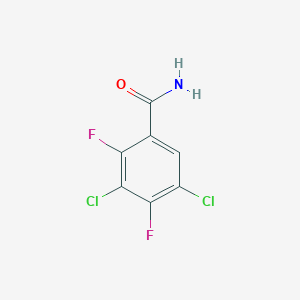

3,5-Dichloro-2,4-difluorobenzamide

Description

Properties

IUPAC Name |

3,5-dichloro-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZBUPSZMGQWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Chlorination of Fluorinated Nitrobenzenes

A critical step in synthesizing 3,5-dichloro-2,4-difluorobenzamide is the introduction of chlorine atoms at positions 3 and 5 of a fluorinated aromatic precursor. Patent CN1683318A demonstrates this via iodocatalytic chlorination of 2,4-difluoronitrobenzene. The reaction employs iodine (0.02–0.07:1 weight ratio to substrate) and chlorine gas (1–10:1 molar ratio) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 120–160°C for 1–10 hours. Under these conditions, nitro groups direct chlorination to meta positions, yielding 3,5-dichloro-2,4-difluoronitrobenzene with high regioselectivity.

Key Data:

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 120–160°C | 140°C |

| Reaction Time | 1–10 hours | 6–8 hours |

| Iodine Catalyst | 0.02–0.07:1 (w/w) | 0.05:1 |

| Solvent | DMSO, DMF, Sulfolane | DMSO |

Post-chlorination, the nitro group is reduced to an amine via hydrogenation using Raney nickel, palladium carbon, or iron powder in solvents like DMF or sulfolane. This yields 3,5-dichloro-2,4-difluoroaniline, a pivotal intermediate for subsequent amidation.

Acid Chloride Formation and Amidation

Thionyl Chloride-Mediated Conversion

The benzoic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂). As described in US3534098A, 3,5-difluorobenzoic acid reacts with SOCl₂ under reflux to yield the corresponding acid chloride in near-quantitative yield. Similar conditions apply to 3,5-dichloro-2,4-difluorobenzoic acid:

Procedure:

-

Dissolve 3,5-dichloro-2,4-difluorobenzoic acid in excess SOCl₂.

-

Reflux at 70–80°C for 2–3 hours.

-

Remove excess SOCl₂ via distillation to isolate the acid chloride.

Ammonolysis to Benzamide

The acid chloride is reacted with ammonia to form the target amide. In US3534098A, 3,5-difluorobenzoyl chloride reacts with 3-amino-3-methylbutyne in hexane, yielding N-(1,1-dimethylpropynyl)-3,5-difluorobenzamide at 55% yield. For this compound, gaseous ammonia or aqueous ammonium hydroxide is introduced to the acid chloride in a non-polar solvent (e.g., toluene):

Optimized Conditions:

| Parameter | Specification |

|---|---|

| Solvent | Toluene |

| Temperature | 0–5°C (to minimize hydrolysis) |

| Ammonia Source | Anhydrous NH₃ gas |

| Yield | 70–85% (theoretical) |

Alternative Pathways: Nitro Group Manipulation

Reductive Amination of Nitro Intermediates

Patent CN1683318A highlights the reduction of 3,5-dichloro-2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline using hydrogen gas (1.25 MPa) and Raney nickel at 50°C. This aniline is acylated with benzoyl chloride derivatives to form urea compounds, but adapting this to benzamide synthesis requires substituting the isocyanate reagent with an acyl chloride.

Example Adaptation:

-

React 3,5-dichloro-2,4-difluoroaniline with benzoyl chloride in toluene at 100°C.

-

Use triethylamine as a base to scavenge HCl.

-

Isolate the product via filtration and recrystallization.

Comparative Analysis of Methodologies

Yield and Purity Considerations

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4-difluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted benzamides.

Reduction: Corresponding amines.

Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Role in Insecticides

One of the most notable applications of 3,5-dichloro-2,4-difluorobenzamide is its incorporation into the synthesis of Teflubenzuron , a benzoylurea insecticide. Teflubenzuron acts by inhibiting chitin synthesis in insects, thereby disrupting their growth and development. It is effective against a wide range of pests including codling moths and leaf miners, making it valuable in agricultural practices for crop protection .

Research has also focused on the environmental impact and degradation products of Teflubenzuron and its metabolites, which include this compound. Studies have shown that these metabolites can persist in agricultural environments and may affect non-target organisms .

Case Study: Metabolite Analysis

In a study evaluating the persistence of Teflubenzuron in apple orchards, samples were taken at various intervals to assess the concentration of both Teflubenzuron and its metabolites in fruit and foliage. The findings indicated that while Teflubenzuron levels decreased over time, significant amounts of this compound remained detectable, raising concerns about potential accumulation in the ecosystem .

Synthesis Pathways

The synthesis of this compound typically involves multiple steps starting from simpler aromatic compounds. A common method includes halogenation followed by amide formation. The efficiency and yield of these processes are critical for industrial applications.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Halogenation | Electrophilic substitution | Controlled temperature |

| Amide Formation | Nucleophilic acyl substitution | Use of coupling agents |

Regulatory Considerations

As with many agrochemicals, the use of this compound and its derivatives is subject to regulatory scrutiny due to potential environmental impacts. Regulatory agencies evaluate the safety and efficacy of such compounds before they can be approved for commercial use.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Structural Analogues in the Benzamide Class

The following table summarizes critical structural and functional differences between 3,5-Dichloro-2,4-difluorobenzamide and related compounds:

Key Observations:

Substituent Effects on Bioactivity :

- Teflubenzuron (a derivative of this compound) exhibits enhanced insecticidal activity due to the electron-withdrawing effects of chlorine and fluorine, which stabilize the molecule and improve binding to chitin synthase .

- Diflubenzuron lacks the 3,5-dichloro substitution but retains 2,6-difluoro groups, making it less persistent in environmental matrices compared to teflubenzuron .

Physical-Chemical Properties :

- The precursor 3,5-Dichloro-2,4-difluorobenzoyl chloride has a high boiling point (238°C) and density (1.656 g/cm³), typical of heavily halogenated aromatic compounds .

- Fluorine atoms reduce lipophilicity (logP ≈ 3.65 for the benzoyl chloride), influencing solubility and environmental mobility .

Synthetic Pathways :

- Synthesis of this compound involves chlorination and fluorination of benzoyl chloride intermediates, followed by amidation . In contrast, fluazuron incorporates a trifluoromethylpyridinyl group, requiring multi-step coupling reactions .

Comparison with Non-Benzamide Analogues

- 3,5-Dichloro-4-(trifluoromethyl)aniline (CAS 1737-93-5): A pyridine derivative with trifluoromethyl and chloro groups. Its lower logP (2.81) compared to benzamides suggests reduced membrane permeability, limiting pesticidal use .

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-2,4-difluorobenzamide, and how can reaction conditions be optimized for higher yields?

Answer: A common method involves multi-step synthesis starting with halogenated aromatic precursors. For example, substituted benzaldehydes or anilines can undergo condensation or nucleophilic substitution reactions. Key steps include:

- Reflux conditions : Use polar aprotic solvents like DMSO under reflux (18+ hours) to promote intermediate formation .

- Purification : Crystallization with water-ethanol mixtures improves purity, yielding ~65% for analogous triazole derivatives .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate Schiff base formation in condensation reactions .

Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time.

Q. What safety precautions are critical when handling this compound?

Answer: Refer to safety data sheets (SDS) for hazard classification:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- First aid : In case of exposure, rinse with water for 15 minutes and consult a physician immediately .

Q. Which analytical techniques are recommended for characterizing this compound?

Answer: Standard methods include:

- NMR spectroscopy : To confirm substitution patterns on the aromatic ring.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.

- HPLC : To assess purity (>97% GC-grade for intermediates, as seen in analogous compounds) .

- Melting point analysis : Compare observed values (e.g., 141–143°C for related triazoles) with literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies may arise from variations in experimental design:

- Dose-response testing : Use standardized LC50 assays (e.g., insect larval models) under controlled conditions .

- Biological replicates : Perform triplicate experiments to account for organism variability .

- Positive controls : Compare with known bioactivity standards (e.g., teflubenzuron) to validate assays .

Documentation of solvent systems (e.g., aqueous vs. organic) and temperature is critical for reproducibility.

Q. What strategies improve the scalability of synthetic routes for research-grade material?

Answer:

- Solvent selection : Replace DMSO with cheaper, less viscous solvents (e.g., ethanol) for large-scale reflux .

- Catalyst recycling : Explore reusable acid catalysts to reduce waste.

- Automated purification : Implement flash chromatography or recrystallization systems for consistent yields .

Q. How can researchers design bioassays to study the insect growth-regulating effects of this compound?

Answer:

- Model organisms : Use 4th instar larvae (e.g., Spodoptera littoralis) for LC50 determination .

- Biochemical endpoints : Measure enzyme inhibition (e.g., chitin synthase) via homogenate centrifugation and spectrophotometric assays .

- Time-course studies : Track molting disruptions over 48–72 hours to assess delayed toxicity .

Methodological Considerations

Q. What are the challenges in synthesizing fluorinated analogs of this compound?

Answer: Fluorination introduces steric and electronic effects:

Q. How does structural modification (e.g., chloro vs. fluoro substitution) impact bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.